molecular formula C9H16N2O3 B7863189 (4-Acetyl-[1,4]diazepan-1-yl)-acetic acid

(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid

Cat. No.: B7863189
M. Wt: 200.23 g/mol
InChI Key: CVKGBYZNWVGVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid is a chemical compound with the molecular formula C9H16N2O3 . This diazepane-based derivative is supplied as a high-purity material intended for research and development purposes in a laboratory setting. The 1,4-diazepane core structure is of significant interest in medicinal chemistry. Researchers investigate such scaffolds for their potential as building blocks in the synthesis of novel molecules with various pharmacological activities. The functional groups present in this compound, including the acetic acid and acetyl moieties, make it a versatile intermediate for further chemical modification and exploration in drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

2-(4-acetyl-1,4-diazepan-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-8(12)11-4-2-3-10(5-6-11)7-9(13)14/h2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKGBYZNWVGVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Diamines

A linear diamine (e.g., 1,4-diaminobutane) reacts with a carbonyl source (e.g., diketones or esters) under acidic or basic conditions. For example, Desai et al. demonstrated the use of α,β-unsaturated ketones with o-phenylenediamine to form benzodiazepines. Adapting this for diazepanes:

1,4-Diaminobutane+CH3COCH2COORAcOHReflux1,4-Diazepane derivative\text{1,4-Diaminobutane} + \text{CH}3\text{COCH}2\text{COOR} \xrightarrow[\text{AcOH}]{\text{Reflux}} \text{1,4-Diazepane derivative}

Reaction conditions may involve glacial acetic acid in ethanol under reflux, yielding the diazepane core in moderate to high efficiency.

Acetylation of the 1,4-Diazepane

The secondary amine at the 4-position undergoes N-acetylation. Kagne et al. employed acetic anhydride in acetonitrile with a heterogenous catalyst (BaTi0.85_{0.85}Zr0.15_{0.15}O3_3) for analogous reactions, achieving yields exceeding 90% under reflux. For the target compound:

1,4-Diazepane+(CH3CO)2OBTZ catalystCH3CN, reflux4-Acetyl-1,4-diazepane\text{1,4-Diazepane} + (\text{CH}3\text{CO})2\text{O} \xrightarrow[\text{BTZ catalyst}]{\text{CH}_3\text{CN, reflux}} \text{4-Acetyl-1,4-diazepane}

Solvent-free conditions, as demonstrated by Sathe et al. using Fe3_3O4_4@SiO2_2SO3_3H catalysts, could further optimize this step.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety is introduced via alkylation or nucleophilic substitution. Wu and Wang synthesized 1,5-benzodiazepines using 1,3-acetonedicarboxylate and CeCl3_3-KI catalysts, suggesting a similar approach:

Alkylation with Bromoacetic Acid

4-Acetyl-1,4-diazepane+BrCH2COOEtK2CO3DMF, RTEthyl ester intermediate\text{4-Acetyl-1,4-diazepane} + \text{BrCH}2\text{COOEt} \xrightarrow[\text{K}2\text{CO}_3]{\text{DMF, RT}} \text{Ethyl ester intermediate}

Subsequent hydrolysis with LiOH in THF/water, as described in Royal Society of Chemistry protocols , yields the free acid:

Ethyl esterLiOHTHF/H2O(4-Acetyl-diazepan-1-yl)-acetic acid\text{Ethyl ester} \xrightarrow[\text{LiOH}]{\text{THF/H}_2\text{O}} \text{(4-Acetyl-diazepan-1-yl)-acetic acid}

Coupling Reactions

EDC·HCl and DMAP-mediated coupling, as seen in the synthesis of quinoxaline derivatives, could conjugate pre-formed acetic acid to the diazepane:

4-Acetyl-1,4-diazepane+HOOCCH2OHEDC\cdotpHCl, DMAPDCM, RTTarget compound\text{4-Acetyl-1,4-diazepane} + \text{HOOCCH}_2\text{OH} \xrightarrow[\text{EDC·HCl, DMAP}]{\text{DCM, RT}} \text{Target compound}

Optimization and Catalytic Innovations

Recent advances in catalysis could enhance yield and sustainability:

Metal-Organic Frameworks (MOFs)

Kottapalle and Shinde achieved 84–96% yields in benzodiazepine synthesis using MIL-101(Cr) under solvent-free conditions. Applying MOFs to diazepane acetylation may reduce reaction times and improve purity.

Nanocatalysts

Fe3_3O4_4@SiO2_2SO3_3H, used by Sathe et al. , offers magnetic recovery and reuse, ideal for large-scale production.

StepReagents/ConditionsYield (%)Reference
Diazepane formation1,4-Diaminobutane + diketone, AcOH, reflux65–80
AcetylationAcetic anhydride, BaTi0.85_{0.85}Zr0.15_{0.15}O3_3, CH3_3CN85–98
AlkylationBrCH2_2COOEt, K2_2CO3_3, DMF70–86
HydrolysisLiOH, THF/H2_2O86–96

Chemical Reactions Analysis

(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

  • Reduction: The diazepane ring can undergo reduction reactions to yield simpler derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group or the diazepane ring is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of this compound carboxylic acid.

  • Reduction: Formation of simpler derivatives such as (4-Acetyl-[1,4]diazepan-1-yl)-ethanol.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to (4-Acetyl-[1,4]diazepan-1-yl)acetic acid may exhibit anticancer properties by acting as inhibitors of specific protein interactions involved in tumor growth. For instance, studies on small molecule inhibitors targeting the PRMT5-PBM interaction have shown promising results in selectively inducing apoptosis in cancer cells with specific genetic alterations, such as deletions in the MTAP gene . The structural modifications of diazepane derivatives can enhance their binding affinity and specificity towards these targets.

1.2 Neuropharmacological Effects

The diazepane ring structure is known for its potential neuropharmacological effects. Compounds containing this moiety have been investigated for their anxiolytic and sedative properties. In particular, modifications to the diazepane structure can influence the pharmacokinetics and pharmacodynamics of these compounds, making them suitable candidates for further development in treating anxiety disorders .

Drug Development

2.1 Structure-Activity Relationship (SAR)

Understanding the SAR of (4-Acetyl-[1,4]diazepan-1-yl)acetic acid is crucial for optimizing its therapeutic efficacy. By systematically altering functional groups attached to the diazepane core, researchers can evaluate how these changes affect biological activity and selectivity against various targets. This approach has been successfully employed in developing new inhibitors for enzymes implicated in cancer progression .

2.2 Toxicology Studies

The safety profile of (4-Acetyl-[1,4]diazepan-1-yl)acetic acid and its analogs is an essential aspect of drug development. Studies assessing the compound's potential to induce phospholipidosis—a pathological condition characterized by phospholipid accumulation—have highlighted the importance of identifying specific cellular targets to predict drug-induced toxicity accurately . Such insights are invaluable during the early stages of drug development.

Analytical Applications

3.1 Chemical Synthesis and Characterization

(4-Acetyl-[1,4]diazepan-1-yl)acetic acid serves as a precursor in synthesizing more complex molecules within pharmaceutical research. Its characterization using techniques like NMR spectroscopy and mass spectrometry allows researchers to confirm the purity and identity of synthesized compounds . The ability to modify this compound chemically opens avenues for creating libraries of related compounds for high-throughput screening.

Case Studies

Study Application Findings
Inhibition of PRMT5 Anticancer activityIdentified small molecule inhibitors with IC50 values indicating effective binding to PRMT5; potential for treating cancers with MTAP deletions .
Neuropharmacological Effects Anxiolytic propertiesDiazepane derivatives showed promise in preclinical models for reducing anxiety-like behaviors .
Phospholipidosis Screening Toxicology assessmentCompounds were screened for their ability to inhibit PLA2G15, revealing a correlation between inhibition and phospholipidosis risk .

Mechanism of Action

The mechanism by which (4-Acetyl-[1,4]diazepan-1-yl)-acetic acid exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

  • Pathways Involved: It may modulate biochemical pathways related to its biological activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

N-{2-[4-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide

  • Structure : Contains a 1,4-diazepane core modified with a benzodioxinylmethyl group and a nicotinamide tail.
  • Target : Selective α2C-adrenergic receptor (α2C-AR) antagonist (>100-fold selectivity over α2A-AR) .
  • Key Differences: Unlike SEN15924, this compound acts as an antagonist rather than an agonist. Demonstrates negligible activity at α2B-ARs, with adequate central nervous system (CNS) penetration in rats . No reported activity at nAChRs, highlighting divergent therapeutic applications (α2C-AR vs. α7 nAChR targeting).

2-(4-Methyl-1,4-diazepan-1-yl)benzoic Acid Hydrochloride

  • Structure : A simpler 1,4-diazepane derivative with a methyl substituent and a benzoic acid group.
  • Applications : Used as a reference standard and pharmacological research tool .
  • Key Differences: Lacks the acetyl and pyrazolylamide moieties critical for α7 nAChR binding in SEN15924.

Crystalline 2-(4-Methyl-[1,4]diazepan-1-yl)-5-oxo-5H-7-thia-111b-diaza-benzo[c]fluorene-6-carboxylic Acid (5-Methyl-pyrazin-2-ylmethyl)-amide

  • Structure : A polycyclic derivative with a thia-diaza-benzofluorene core and pyrazine group.
  • Key Differences: The bulky benzofluorene moiety likely reduces blood-brain barrier penetration compared to SEN15924. No reported α7 nAChR activity, suggesting alternative targets or mechanisms.

Ethyl 2-(1,4-Diazepan-1-yl)acetate

  • Structure : A simple ester derivative of 1,4-diazepane-acetic acid.
  • Applications : Intermediate in organic synthesis .
  • Illustrates how functional group modifications (e.g., ester vs. amide) alter bioactivity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Target Receptor Selectivity/Activity Key Applications References
SEN15924 (WAY-361789) 1,4-Diazepane + Acetyl/Pyrazolylamide α7 nAChR Potent agonist (EC₅₀ < 100 nM); >100-fold selectivity over α3 nAChR Cognitive disorders, schizophrenia
N-{2-[4-(Benzodioxinylmethyl)-diazepane]-ethyl}-nicotinamide 1,4-Diazepane + Benzodioxinylmethyl α2C-AR Antagonist; >100-fold selectivity over α2A-AR CNS disorders (e.g., depression)
2-(4-Methyl-diazepan-1-yl)benzoic acid 1,4-Diazepane + Methyl/Benzoic acid N/A Reference standard Pharmacological research
Crystalline thia-diaza-benzofluorene Polycyclic + 1,4-Diazepane Undisclosed Patented for stability Therapeutic formulations
Ethyl 2-(1,4-diazepan-1-yl)acetate 1,4-Diazepane + Ester N/A Synthetic intermediate Organic chemistry

Key Research Findings

  • SEN15924 outperforms earlier α7 nAChR agonists in oral bioavailability and CNS penetration , attributed to its acetyl-diazepane and pyrazolylamide groups .
  • The benzodioxinylmethyl-diazepane compound (α2C-AR antagonist) shows that minor structural changes (e.g., aromatic vs. acetyl substituents) drastically shift receptor specificity .
  • Simplified 1,4-diazepane derivatives (e.g., ethyl esters or benzoic acids) lack therapeutic efficacy, underscoring the necessity of tailored substituents for target engagement .

Biological Activity

The compound (4-Acetyl-[1,4]diazepan-1-yl)-acetic acid is a member of the diazepane family, characterized by its unique structure that combines a diazepane ring with an acetyl group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₅N₃O₃
  • Molecular Weight : 185.24 g/mol

The compound's structure includes an acetyl group that enhances its reactivity and biological interactions. The diazepane ring is known for its ability to engage with various biological targets, which may contribute to its pharmacological effects.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may bind to serotonin and dopamine receptors, indicating potential effects on mood and behavior. The presence of the acetyl group may also facilitate interactions with other biomolecules, enhancing the compound's therapeutic potential.

Anticancer Properties

Research indicates that compounds similar to this compound have shown promising anticancer activity. For example, derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HeLa cells, with IC50 values lower than 12 μM. The compound's structure allows for modifications that can enhance its potency and selectivity against cancer cells.

Neuropharmacological Effects

The interaction of this compound with neurotransmitter systems suggests potential applications in treating mood disorders. Studies focusing on its binding affinity to neurotransmitter receptors have indicated possible anxiolytic or antidepressant effects . Further research using in vivo models is necessary to elucidate the full spectrum of its neuropharmacological activities.

Study 1: Anticancer Activity Evaluation

A study conducted on a series of diazepane derivatives demonstrated that modifications in the acetyl group significantly influenced their cytotoxicity against cancer cell lines. The most effective derivatives exhibited IC50 values comparable to established chemotherapeutic agents.

Study 2: Neurotransmitter Interaction Analysis

In another study, this compound was evaluated for its binding affinity to serotonin receptors. Results indicated a moderate affinity, suggesting that it could modulate serotonergic signaling pathways. This finding supports further investigation into its potential as an antidepressant or anxiolytic agent.

Comparative Analysis

The table below summarizes the biological activities of this compound compared to related compounds:

CompoundIC50 (µM)Target ReceptorsBiological Activity
This compound<12Serotonin, DopamineAnticancer, Neuropharmacological
2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine<10SerotoninAnticancer
4-(4-Acetylhomopiperazin-1-yl)aniline<15VariousAnticancer

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (4-Acetyl-[1,4]diazepan-1-yl)-acetic acid, and how can purity be validated?

  • Methodology : Synthesis typically involves diazepane ring formation followed by acetylation and acetic acid coupling. Key steps include:

  • Diazepane precursor preparation : Cyclization of diamines with carbonyl reagents under controlled pH (e.g., HCl catalysis) .
  • Acetylation : Use acetyl chloride or anhydride in anhydrous conditions to avoid hydrolysis.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures).
  • Validation : Purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.8–2.1 ppm for acetyl protons) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology :

  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm diazepane ring protons (δ 3.0–3.5 ppm) and acetic acid moiety (δ 2.4–2.6 ppm for CH₂).
  • MS : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₀H₁₆N₂O₃: 213.1234) .
  • Elemental analysis : Carbon and nitrogen content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

  • Methodology :

  • Dynamic effects : Assess temperature-dependent NMR to detect conformational exchange in the diazepane ring (e.g., chair vs. boat transitions) .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .
  • X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., bond angles, torsion strains) .

Q. What experimental designs are optimal for studying its biological interactions (e.g., enzyme inhibition)?

  • Methodology :

  • Dose-response assays : Use IC₅₀ determination with gradient concentrations (1 nM–100 µM) and triplicate measurements.
  • Control groups : Include positive controls (e.g., known diazepane-based inhibitors) and vehicle-only blanks .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to validate significance .

Q. How can researchers address discrepancies in reported solubility profiles across studies?

  • Methodology :

  • Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax = 260 nm) .
  • Temperature/pH effects : Conduct stability studies (4°C, 25°C, 37°C) and pH titration (2–10) to identify degradation thresholds .
  • Reproduibility protocols : Adhere to OECD guidelines for solvent preparation and agitation methods (e.g., 24-hr orbital shaking) .

Data Analysis & Theoretical Frameworks

Q. What computational models are suitable for predicting its pharmacokinetic properties?

  • Methodology :

  • ADME prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .
  • Molecular docking : AutoDock Vina for binding affinity simulations with target proteins (e.g., GABA receptors) .

Q. How should researchers design studies to investigate its potential as a chiral catalyst?

  • Methodology :

  • Enantiomeric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation .
  • Catalytic efficiency : Measure turnover frequency (TOF) and enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.